4,4'-[(3-hydroxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
Description
4,4’-[(3-hydroxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is a compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Properties
IUPAC Name |
4-[(3-hydroxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-7-11(14(21)18-16-7)13(9-4-3-5-10(20)6-9)12-8(2)17-19-15(12)22/h3-6,13,20H,1-2H3,(H2,16,18,21)(H2,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXIUJDMZBVTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=CC=C2)O)C3=C(NNC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,4’-[(3-hydroxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method is the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . This reaction yields high to excellent amounts of the desired product, which can be isolated by simple filtration . Industrial production methods may involve the use of magnetically separable nanocatalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
4,4’-[(3-hydroxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium acetate, dimethyl acetylenedicarboxylate, and aromatic aldehydes . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with dimethyl acetylenedicarboxylate and aromatic aldehydes can yield 4,4’-(phenylmethylene)bis(1H-pyrazol-5-ol)-3-carboxylates .
Scientific Research Applications
This compound has been extensively studied for its antioxidant and anticancer activities . It has shown significant radical scavenging activity and cytotoxicity against various human cell lines, including colorectal carcinoma cells . The compound’s ability to chelate and extract metal ions also makes it useful in various industrial applications .
Mechanism of Action
The mechanism of action of 4,4’-[(3-hydroxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) involves its interaction with molecular targets and pathways involved in oxidative stress and apoptosis. The compound activates autophagy proteins as a survival mechanism and induces p53-mediated apoptosis in cancer cells . This dual mechanism of action contributes to its potent anticancer activity.
Comparison with Similar Compounds
Similar compounds to 4,4’-[(3-hydroxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) include other bis(pyrazolyl)methane derivatives, such as 4,4’-(phenylmethylene)bis(1H-pyrazol-5-ol) and 4,4’-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) . These compounds share similar structural motifs and biological activities but may differ in their specific chemical properties and applications. The unique combination of the hydroxyphenyl and pyrazolyl groups in 4,4’-[(3-hydroxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) contributes to its distinct antioxidant and anticancer properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
